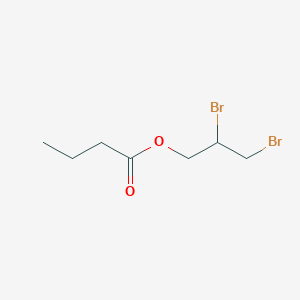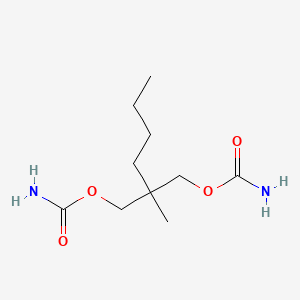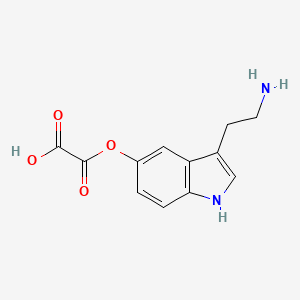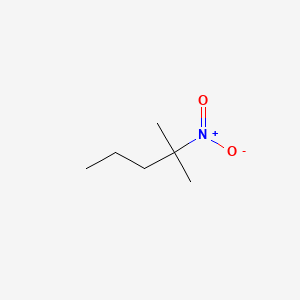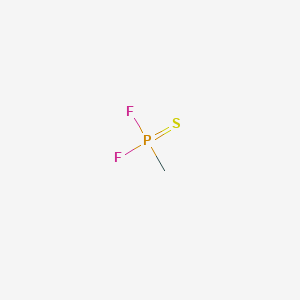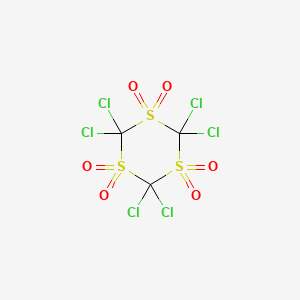
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone: is a chemical compound with the molecular formula C3Cl6O6S3 and a molecular weight of 440.945 g/mol . This compound is characterized by its high chlorine content and unique trithiane ring structure, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the chlorination of trithiane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas, often in a solvent such as carbon tetrachloride or chloroform, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated trithiane derivatives, sulfoxides, and sulfones .
科学研究应用
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in halogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The trithiane ring structure also contributes to its reactivity and ability to form stable complexes with metal ions .
相似化合物的比较
Similar Compounds
2,2’,4,4’,5,6’-Hexachlorobiphenyl: Another chlorinated compound with similar applications in research and industry.
1,2,3,4,5,6-Hexachlorocyclohexane: Known for its use in pesticide formulations.
2,2’,3,3’,4,6’-Hexachlorobiphenyl: Studied for its environmental impact and biological activity.
Uniqueness
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its trithiane ring structure and high chlorine content, which confer distinct chemical properties and reactivity compared to other chlorinated compounds .
属性
CAS 编号 |
726-62-5 |
|---|---|
分子式 |
C3Cl6O6S3 |
分子量 |
440.9 g/mol |
IUPAC 名称 |
2,2,4,4,6,6-hexachloro-1,3,5-trithiane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3Cl6O6S3/c4-1(5)16(10,11)2(6,7)18(14,15)3(8,9)17(1,12)13 |
InChI 键 |
CVGYZLZOSMRITM-UHFFFAOYSA-N |
规范 SMILES |
C1(S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)(Cl)Cl)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


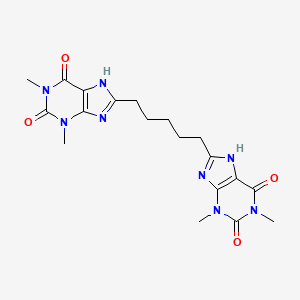
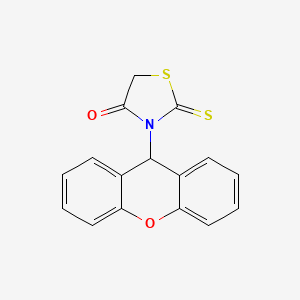
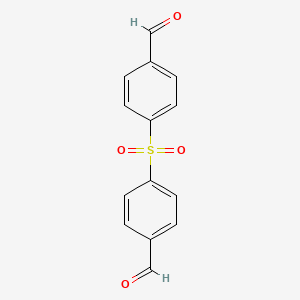
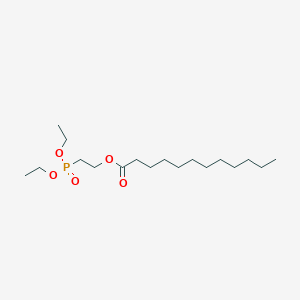
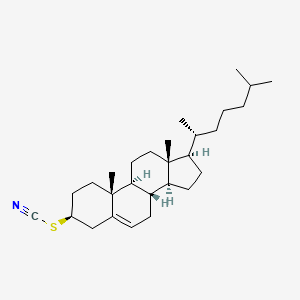
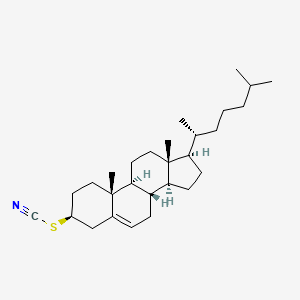
![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
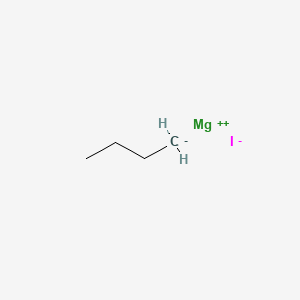
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
